molecular formula C16H24N2O4S B3506738 N-cyclopropyl-2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide

N-cyclopropyl-2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide

Cat. No.: B3506738
M. Wt: 340.4 g/mol
InChI Key: ATTLFBBCNBGGAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a phenoxy group, and a sulfamoyl group. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methyl-4-(2-methylpropylsulfamoyl)phenol with cyclopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or sulfamoyl groups, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}-2-[4-(2-methyl-2-propanyl)phenoxy]acetamide
  • N-cyclopropyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}acetamide

Uniqueness

N-cyclopropyl-2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its cyclopropyl group, in particular, imparts rigidity and influences its interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-cyclopropyl-2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-11(2)9-17-23(20,21)14-6-7-15(12(3)8-14)22-10-16(19)18-13-4-5-13/h6-8,11,13,17H,4-5,9-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTLFBBCNBGGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)C)OCC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide
Reactant of Route 3
Reactant of Route 3
N-cyclopropyl-2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide
Reactant of Route 4
Reactant of Route 4
N-cyclopropyl-2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide
Reactant of Route 5
N-cyclopropyl-2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide
Reactant of Route 6
Reactant of Route 6
N-cyclopropyl-2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.